Methyl 5-nitro-2-phenoxybenzoate
Overview
Description
Methyl 5-nitro-2-phenoxybenzoate is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid and contains a nitro group, a phenoxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-nitro-2-phenoxybenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-phenoxybenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-2-phenoxybenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Methyl 5-amino-2-phenoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-nitro-2-phenoxybenzoic acid.
Scientific Research Applications
Methyl 5-nitro-2-phenoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.
Medicine: Potential applications in medicinal chemistry include the development of anti-inflammatory, antimicrobial, or anticancer agents. The nitro group can be modified to enhance biological activity.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-nitro-2-phenoxybenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress. The phenoxy group may also contribute to the compound’s binding affinity to specific molecular targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitro-2-methoxybenzoate: Similar structure but with a methoxy group instead of a phenoxy group.
Methyl 5-nitro-2-chlorobenzoate: Contains a chlorine atom instead of a phenoxy group.
Methyl 5-nitro-2-hydroxybenzoate: Contains a hydroxyl group instead of a phenoxy group.
Uniqueness
Methyl 5-nitro-2-phenoxybenzoate is unique due to the presence of both a nitro group and a phenoxy group on the benzoate structure. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The phenoxy group enhances its reactivity in nucleophilic substitution reactions, while the nitro group provides opportunities for reduction and further functionalization .
Properties
IUPAC Name |
methyl 5-nitro-2-phenoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)12-9-10(15(17)18)7-8-13(12)20-11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTBROVHGPFOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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